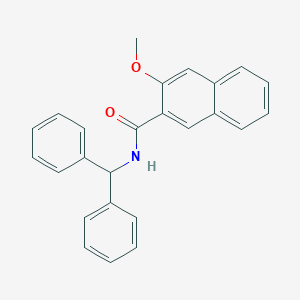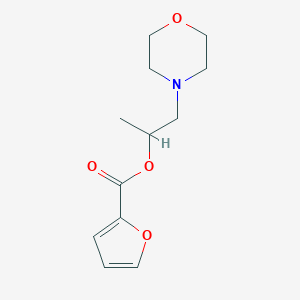
N-benzhydryl-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzhydryl-3-methoxy-2-naphthamide, also known as methoxybenzhydrylnaphthamide (MBNA), is a synthetic compound that has been widely used in scientific research. It belongs to the family of benzhydrylnaphthamides, which are known for their diverse biological activities. MBNA has been found to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Mécanisme D'action
MBNA exerts its analgesic and anti-inflammatory effects by inhibiting the activity of COX-2 and activating PPARγ. By inhibiting COX-2, MBNA reduces the production of prostaglandins, which are known to cause pain and inflammation. By activating PPARγ, MBNA regulates the expression of genes involved in inflammation and cell differentiation, leading to a decrease in inflammation.
Biochemical and physiological effects:
MBNA has been found to possess potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. It has been shown to reduce pain and inflammation in models of acute and chronic pain, including neuropathic pain and inflammatory pain. MBNA has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MBNA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been extensively studied for its potential use in the treatment of pain and inflammation, making it a well-characterized compound. However, MBNA has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for research on MBNA. One potential direction is the development of new drugs based on the structure of MBNA for the treatment of pain and inflammation. Another potential direction is the investigation of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of MBNA. This could lead to the identification of new targets for the development of drugs for the treatment of pain and inflammation. Additionally, the potential use of MBNA in the treatment of other diseases, such as cancer and diabetes, could be explored.
Méthodes De Synthèse
MBNA can be synthesized by the reaction of 3-methoxy-2-naphthoic acid with benzhydryl chloride in the presence of a base such as triethylamine. The reaction yields MBNA as a white crystalline powder with a melting point of 145-148°C.
Applications De Recherche Scientifique
MBNA has been extensively studied for its potential use in the treatment of pain and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to cause pain and inflammation. MBNA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates inflammation and cell differentiation.
Propriétés
Formule moléculaire |
C25H21NO2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-benzhydryl-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H21NO2/c1-28-23-17-21-15-9-8-14-20(21)16-22(23)25(27)26-24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,24H,1H3,(H,26,27) |
Clé InChI |
WFGMJZMAHXPWSR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)





![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)